molecular formula C17H17N3OS B7562961 N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide

N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide

Cat. No. B7562961
M. Wt: 311.4 g/mol
InChI Key: DORSOKBMCGARRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to reduce inflammation and oxidative stress, which may contribute to its potential use in the treatment of diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide in lab experiments is its high yield synthesis method. Additionally, it has been shown to have low toxicity, which makes it a suitable candidate for further investigation. However, one of the limitations is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the investigation of N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide. One potential direction is to investigate its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies could investigate its mechanism of action and potential use in combination therapy with other drugs. Finally, the development of more efficient synthesis methods and modifications to enhance its solubility could also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further investigation is needed to fully understand its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide involves the reaction of 2-mercaptobenzimidazole with N-methyl-3-(bromomethyl)benzamide in the presence of a base. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-18-16(21)13-7-5-6-12(10-13)11-22-17-19-14-8-3-4-9-15(14)20(17)2/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORSOKBMCGARRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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